molecular formula C16H22N2O B14189208 N-tert-Butyl-3-(4-methoxyphenyl)-5,6-dihydropyridin-2-amine CAS No. 917886-24-9

N-tert-Butyl-3-(4-methoxyphenyl)-5,6-dihydropyridin-2-amine

Cat. No.: B14189208
CAS No.: 917886-24-9
M. Wt: 258.36 g/mol
InChI Key: DCPPWGPKSYIHBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-3-(4-methoxyphenyl)-5,6-dihydropyridin-2-amine can be achieved through a multi-step process. One common method involves the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde, followed by a reductive amination process. This one-pot reductive amination proceeds by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate .

Industrial Production Methods

In industrial settings, the production of this compound can be optimized using flow microreactor systems. This method allows for efficient, versatile, and sustainable synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-3-(4-methoxyphenyl)-5,6-dihydropyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives of the original compound .

Scientific Research Applications

N-tert-Butyl-3-(4-methoxyphenyl)-5,6-dihydropyridin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-tert-Butyl-3-(4-methoxyphenyl)-5,6-dihydropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-tert-Butyl-3-(4-methoxyphenyl)-5,6-dihydropyridin-2-amine include:

Uniqueness

This compound is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

917886-24-9

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

N-tert-butyl-5-(4-methoxyphenyl)-2,3-dihydropyridin-6-amine

InChI

InChI=1S/C16H22N2O/c1-16(2,3)18-15-14(6-5-11-17-15)12-7-9-13(19-4)10-8-12/h6-10H,5,11H2,1-4H3,(H,17,18)

InChI Key

DCPPWGPKSYIHBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NCCC=C1C2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.